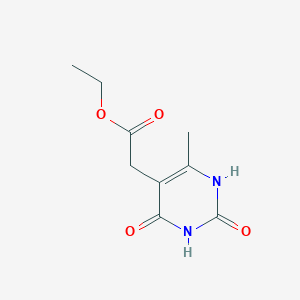![molecular formula C11H17BrN2S B5621782 1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5621782.png)
1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The compound belongs to the 1,4-diazepane family, which is known for its diverse biological activities and applications in pharmaceuticals. However, this report focuses solely on the chemical aspects of the compound, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of this compound and related compounds often involves the coupling of 1-methylhomopiperazine with diazonium salts to afford a series of triazenes, which are stable crystalline solids or oils characterized by various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004). Another approach includes the intramolecular cyclization of nitroaldehyde to synthesize pyrrolo[1,3]diazepine derivatives, a method demonstrating the compound's complex synthetic pathways (Daïch, Ohier, & Decroix, 1995).
Molecular Structure Analysis
The molecular structure of related 1,4-diazepane derivatives has been elucidated through single-crystal X-ray diffraction analysis. For instance, the crystal and molecular structure of a bis-triazene series showed detailed bonding and structural information, highlighting the compound's crystalline nature and the diazepane ring's characteristics (Moser & Vaughan, 2004).
Chemical Reactions and Properties
Chemical reactions involving 1,4-diazepane derivatives typically include electrophilic substitution and methylation, demonstrating the compound's reactivity towards various chemical agents. Such reactions provide insights into the chemical behavior and potential functionalities of the 1,4-diazepane scaffold (Hromatka, Binder, & Eichinger, 1973).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as their crystalline nature and stability as solids or oils, are critical for understanding their suitability for various applications. The characterization of these properties through NMR, IR spectroscopy, and mass spectrometry provides valuable data on the compound's physical characteristics (Moser & Vaughan, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are essential for determining the compound's potential applications in synthesis and material science. Electrophilic substitution reactions and the ability to undergo methylation indicate the compound's versatility in chemical transformations (Hromatka, Binder, & Eichinger, 1973).
Propriétés
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c1-13-5-2-6-14(8-7-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDILKIUHMBWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621708.png)
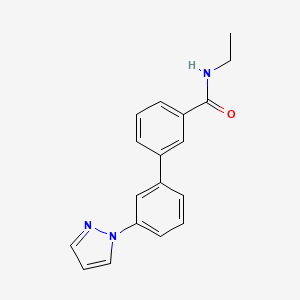
![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B5621722.png)
![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)
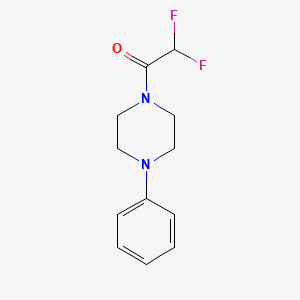
![3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)

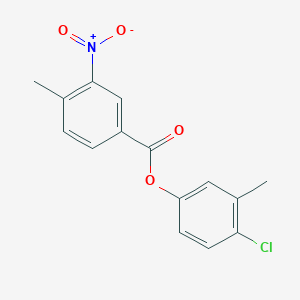
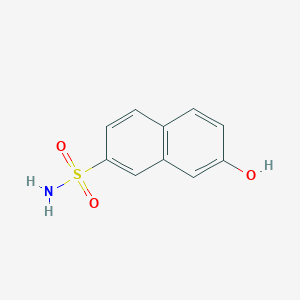
![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)
![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)
